molecular formula C17H16N2O B2512561 N-benzyl-2-(1H-indol-3-yl)acetamide CAS No. 73031-14-8

N-benzyl-2-(1H-indol-3-yl)acetamide

Cat. No.: B2512561
CAS No.: 73031-14-8
M. Wt: 264.328
InChI Key: YFISMSIEWANYHE-UHFFFAOYSA-N
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Description

N-benzyl-2-(1H-indol-3-yl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a benzyl group attached to the nitrogen atom of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(1H-indol-3-yl)acetamide typically involves the reaction of indole-3-acetic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

N-benzyl-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-17(19-11-13-6-2-1-3-7-13)10-14-12-18-16-9-5-4-8-15(14)16/h1-9,12,18H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFISMSIEWANYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73031-14-8
Record name N-BENZYL-2-(1H-INDOL-3-YL)-ACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
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